Cas no 26475-18-3 (1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-)

1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- structure
26475-18-3 structure
Product Name:1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
CAS-nummer:26475-18-3
MF:C14H6F8
MW:326.184671878815
MDL:MFCD00000314
CID:283866
PubChem ID:262911
Update Time:2025-04-19

1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
    • 1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene
    • 4,4 -Dimethyloctafluorobiphenyl
    • 4,4'-Dimethyloctafluorobiphenyl
    • 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethylbiphenyl
    • 4,4′-Dimethyloctafluorobiphenyl
    • 4,4'-Dimethyloctafluorbiphenyl
    • DTXSID70294530
    • FT-0617092
    • 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-1,1'-biphenyl
    • MFCD00000314
    • NSC-96920
    • 1,2,4,5-tetrakis(fluoranyl)-3-methyl-6-[2,3,5,6-tetrakis(fluoranyl)-4-methyl-phenyl]benzene
    • 26475-18-3
    • NSC96920
    • 1,2,4,5-Tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methyl-phenyl)benzene
    • 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazinehydrochloride
    • SCHEMBL3964856
    • A818462
    • 4,4-dimethyloctafluorobiphenyl
    • 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
    • AKOS007930496
    • MDL: MFCD00000314
    • Inchi: 1S/C14H6F8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h1-2H3
    • InChI-sleutel: IMAVLXWSVGAOCU-UHFFFAOYSA-N
    • LACHT: FC1C(=C(C)C(=C(C=1C1C(=C(C(C)=C(C=1F)F)F)F)F)F)F

Berekende eigenschappen

  • Exacte massa: 326.03400
  • Monoisotopische massa: 326.034
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 325
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.1737 (rough estimate)
  • Smeltpunt: 144-148 °C
  • Kookpunt: 302.05°C (rough estimate)
  • Vlampunt: 92.7 °C
  • Brekindex: 1.3790 (estimate)
  • PSA: 0.00000
  • LogboekP: 5.08320
  • Oplosbaarheid: 未确定

1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S37/39-S26
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Risicozinnen:R36/37/38
  • Veiligheidstermijn:R37/39;R26

1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- Douanegegevens

  • HS-CODE:2903999090
  • Douanegegevens:

    中国海关编码:

    2903999090

    概述:

    2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- Prijsmeer >>

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abcr
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Apollo Scientific
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Ambeed
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1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl- Productiemethode

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